N-sec-Butyl-D-gluconamide
Description
Structure
3D Structure
Properties
CAS No. |
55264-32-9 |
|---|---|
Molecular Formula |
C10H21NO6 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-butan-2-yl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C10H21NO6/c1-3-5(2)11-10(17)9(16)8(15)7(14)6(13)4-12/h5-9,12-16H,3-4H2,1-2H3,(H,11,17)/t5?,6-,7-,8+,9-/m1/s1 |
InChI Key |
ICMIHTLTWWCGHN-FLNDETTGSA-N |
Isomeric SMILES |
CCC(C)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCC(C)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis of N-sec-Butyl-D-gluconamide and its Derivatives
Spectroscopic methods are essential for confirming the chemical identity and probing the structural details of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of gluconamides by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. While specific spectral data for this compound is not extensively published, analysis of related N-alkyl gluconamides and the constituent functional groups allows for an accurate prediction of its spectral features. researchgate.netmdpi.com
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the sec-butyl group and the D-gluconamide backbone. The protons of the gluconamide (B1216962) chain (C2-H to C6-H₂) would appear as a complex series of overlapping multiplets in the 3.5-4.5 ppm range. The amide proton (N-H) would likely appear as a doublet downfield, with its chemical shift being sensitive to solvent and concentration. The sec-butyl group would show distinct signals: a multiplet for the CH proton adjacent to the nitrogen, two separate multiplets for the diastereotopic CH₂ protons, and triplets or doublets for the terminal CH₃ groups.
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide is the most deshielded, typically appearing around 170-175 ppm. The carbons of the gluconamide backbone (C1-C6) would resonate in the 60-80 ppm region. The carbons of the sec-butyl group would be found in the upfield region of the spectrum. Studies on related compounds, such as N-octyl-D-gluconamide, have utilized ¹³C CP-MAS spectroscopy to assign resonances in the solid state, which is crucial for subsequent conformational analysis. rsc.org
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide C=O | - | ~170-175 |
| Gluconamide CH-OH (C2-C5) | ~3.5-4.2 (multiplets) | ~70-75 |
| Gluconamide CH₂-OH (C6) | ~3.6-3.8 (multiplets) | ~63-65 |
| Amide N-H | ~7.5-8.5 (doublet) | - |
| sec-Butyl CH-N | ~3.8-4.0 (multiplet) | ~45-55 |
| sec-Butyl CH₂ | ~1.4-1.6 (multiplet) | ~28-32 |
| sec-Butyl CH₃ (adjacent to CH) | ~1.1-1.3 (doublet) | ~18-22 |
| sec-Butyl CH₃ (terminal) | ~0.8-1.0 (triplet) | ~10-12 |
Note: The values presented are typical ranges and can vary based on solvent, temperature, and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.net
A very broad and strong band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the gluconamide backbone. Within this region, a sharper peak corresponding to the N-H stretch of the secondary amide is also expected. The C-H stretching vibrations of the sec-butyl and gluconamide alkyl portions would appear just below 3000 cm⁻¹.
The most prominent peak for the amide group is the C=O stretch (Amide I band), which is expected to be strong and sharp in the 1680-1630 cm⁻¹ region. The N-H bending vibration (Amide II band) typically appears around 1570-1515 cm⁻¹. Finally, the C-O stretching vibrations of the alcohol groups would produce strong bands in the fingerprint region, between 1150 and 1000 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3600-3200 (broad) | O-H stretch | Alcohol |
| ~3350-3310 (sharp) | N-H stretch | Secondary Amide |
| ~2960-2850 | C-H stretch | Alkyl (sec-Butyl) |
| ~1680-1630 (strong) | C=O stretch (Amide I) | Secondary Amide |
| ~1570-1515 | N-H bend (Amide II) | Secondary Amide |
| ~1150-1000 | C-O stretch | Alcohol |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. researchgate.net For this compound (C₁₀H₂₁NO₆), the expected exact mass is 251.1369 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm this elemental composition, distinguishing it from other potential isomers.
In the analysis of carbohydrate derivatives, techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can be particularly useful. Fragmentation patterns observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of water molecules from the polyol chain, as well as cleavage of the amide bond and fragmentation of the sec-butyl group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a specific crystal structure for this compound is not publicly available, studies on derivatives like hydroxypropyl-l-gluconamide provide significant insight into the expected solid-state behavior of this class of compounds. researchgate.netacs.org
Molecular Conformation Studies in Solution and Solid States
The biological and material properties of gluconamides are heavily influenced by their molecular conformation, which can differ between the solid state and in solution.
The conformation of the gluconamide head group is defined by the set of torsion angles along the carbon backbone. In the solid state, X-ray crystallography has shown that gluconamide derivatives can exist as conformational isomorphs, meaning multiple distinct conformations can be present within the same crystal. acs.org For example, analysis of a hydroxypropyl-l-gluconamide showed two different conformations in the asymmetric unit, differing primarily in the torsion angle around the C1-C2 bond. nih.gov
In the solid state, techniques like Rotational Echo Double Resonance (REDOR) NMR spectroscopy have been applied to derivatives such as N-octyl-D-gluconamide to measure internuclear distances (e.g., ¹⁵N-¹³C) with high precision. rsc.org These distance measurements serve as constraints to determine possible sets of torsion angles, defining the molecular conformation near the amide group. Such studies have revealed that while some crystalline forms have an extended, linear carbohydrate chain, others exhibit a gauche bend at the C2-C3 bond, resulting in a sickle-shaped molecule. rsc.org The interplay between strong hydrogen bonding of the head groups and hydrophobic interactions of the alkyl tail dictates which conformation is favored. rsc.org
Alkyl Chain Conformations and Packing Arrangements
The precise three-dimensional structure of this compound, particularly the conformation of its sec-butyl group and the resulting molecular packing, is crucial for understanding its physicochemical properties. While detailed crystallographic data for this compound is not extensively available in publicly accessible literature, significant insights can be drawn from the analysis of closely related N-alkyl-D-gluconamides. The conformation of the flexible alkyl chain and the extensive hydrogen-bonding capabilities of the gluconamide headgroup are the primary determinants of the solid-state architecture of these molecules.
Detailed Research Findings from Analogous Compounds
Research on linear N-alkyl-D-gluconamides provides a valuable framework for understanding the structural possibilities for their branched counterparts. Specifically, the crystal structure of N-n-undecyl-D-gluconamide has been elucidated, offering a detailed view of the molecular arrangement in the solid state. This compound, which features a longer, unbranched alkyl chain, provides a basis for predicting how the shorter, bulkier sec-butyl group might influence molecular conformation and packing.
A key study on N-n-undecyl-D-gluconamide revealed that its molecules adopt a distinct "V-shaped" conformation. nih.gov This shape arises from the specific arrangement of the gluconamide headgroup and the attached alkyl chain. In the crystal lattice, these V-shaped molecules are organized in a monolayer with a "head-to-tail" arrangement. nih.gov This packing is stabilized by a network of hydrogen bonds between the gluconamide moieties. The crystal structure of N-n-undecyl-D-gluconamide is isostructural with that of N-n-heptyl-D-gluconamide, suggesting that this packing motif is conserved among certain linear N-alkyl-D-gluconamides. nih.gov
Interestingly, at elevated temperatures, N-n-undecyl-D-gluconamide undergoes crystal-to-crystal phase transitions. These transitions lead to a change in the molecular packing to a bilayer, "head-to-head" arrangement, which is characteristic of a smectic A liquid-crystal phase. nih.gov
Interactive Data Table: Crystallographic Data for N-n-undecyl-D-gluconamide
The following table summarizes the crystallographic data for N-n-undecyl-D-gluconamide, which serves as a reference for understanding the packing of related gluconamides. nih.gov
| Crystal Parameter | Value |
| Molecular Formula | C₁₇H₃₅O₆ |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 5.2267(6) Å |
| b | 19.628(9) Å |
| c | 4.7810(4) Å |
| α | 93.23(2)° |
| β | 95.60(1)° |
| γ | 89.58(2)° |
| Volume (V) | 487.35 ų |
| Calculated Density (Dx) | 1.19 g·cm⁻³ |
| Molecular Packing | Monolayer, head-to-tail |
| Molecular Conformation | V-shaped |
Inferred Conformations and Packing for this compound
It is plausible that the fundamental V-shaped conformation observed in linear analogues is retained in this compound, as this is largely dictated by the stereochemistry of the gluconamide headgroup. However, the orientation of the sec-butyl chain itself will have multiple possible low-energy conformations. The presence of a methyl group on the second carbon of the butyl chain could restrict rotation around the N-C bond, favoring a specific rotamer that minimizes steric clash with the gluconamide headgroup.
The packing arrangement of this compound is also expected to be influenced by its branched alkyl chain. The monolayer head-to-tail packing seen in N-n-undecyl-D-gluconamide relies on the efficient packing of the linear alkyl chains. The bulkier sec-butyl group may disrupt this ordered arrangement, potentially leading to a less dense crystal packing or a different packing motif altogether. It is also possible that the introduction of the branched chain could favor a bilayer or more complex three-dimensional network to accommodate the steric demands of the sec-butyl groups while still maximizing the hydrogen bonding between the gluconamide headgroups.
Further empirical studies, such as single-crystal X-ray diffraction analysis of this compound, would be necessary to definitively determine its precise alkyl chain conformations and packing arrangements.
Supramolecular Chemistry and Self Assembly Phenomena
Amphiphilic Nature and Molecular Design Principles
The defining characteristic of N-alkyl-D-gluconamides, including the N-sec-butyl derivative, is their amphiphilic nature. This duality is central to their molecular design and subsequent self-assembly behavior. The molecule is composed of two distinct moieties:
A Hydrophilic Headgroup: The D-gluconamide portion, derived from the open-chain form of glucose, is rich in hydroxyl (-OH) and amide (-CONH-) groups. These functional groups are capable of forming extensive hydrogen bond networks, rendering this part of the molecule highly polar and water-soluble.
A Hydrophobic Tail: The N-sec-butyl group is a nonpolar alkyl chain that avoids interaction with water and other polar solvents.
This molecular architecture, linking a polar sugar-based head to a nonpolar alkyl tail via a stable amide bond, is a deliberate design principle. It allows the molecules to act as surfactants, reducing surface tension and self-assembling in solution to minimize the unfavorable contact between the hydrophobic tails and the polar solvent molecules.
Micellar Structures and Their Formation
In solution, before the formation of a macroscopic gel, N-alkyl-D-gluconamide molecules self-assemble into microscopic micellar structures nih.gov. This process is driven by the hydrophobic effect, where the nonpolar sec-butyl tails aggregate to minimize their exposure to the polar solvent, while the hydrophilic gluconamide (B1216962) heads remain in contact with the solvent. These initial aggregates are the fundamental building blocks of the larger fibrous networks.
A fascinating aspect of N-alkyl-D-gluconamide self-assembly is the transfer of chirality from the molecular level to the supramolecular level. Because the gluconamide headgroup is derived from D-glucose, it is inherently chiral. This molecular chirality dictates the way the molecules pack together, resulting in the formation of helical superstructures harvard.edu.
Studies on N-alkyl gluconamides have observed the formation of highly ordered helical ropes with a specific handedness (e.g., a right-handed twist) acs.org. This phenomenon, where the chirality of the constituent molecules is expressed and amplified in the larger assembly, is known as chiral amplification elsevierpure.com. The chirality of the individual molecule influences the morphology of the entire aggregate, leading to structures like twisted or helical ribbons nih.gov.
The helical fibers formed by N-alkyl-D-gluconamides can further associate into even more complex and highly ordered structures. Based on high-resolution electron microscopy, researchers have proposed unique models for these assemblies. One such model is the "bulgy double helix," which consists of two intertwined micellar fibers acs.org. Further investigations have even suggested the formation of quadruple helices composed of four distinct micellar fibers of N-octyl-d-gluconamide in water acs.orgresearchgate.net. These intricate, intertwined structures demonstrate a high degree of molecular recognition and programmed self-assembly inherent to the N-alkyl-D-gluconamide molecular design.
Influence of Substituent and Chirality on Supramolecular Architectures
The self-assembly of N-sec-Butyl-D-gluconamide into complex supramolecular architectures is intricately governed by the interplay of its molecular structure, specifically the nature of the N-alkyl substituent and the inherent chirality of the D-gluconamide headgroup. While detailed research findings specifically characterizing the supramolecular structures of this compound are not extensively available in the current body of scientific literature, the influence of these key molecular features can be understood by examining studies on analogous N-alkyl-gluconamides and related chiral amphiphiles.
The chirality of the D-gluconamide moiety is a fundamental determinant of the hierarchical organization of these molecules. The stereochemistry of the multiple hydroxyl groups along the gluconamide backbone dictates the directionality and specificity of the intermolecular hydrogen bonding networks. These hydrogen bonds are the primary driving force for the formation of one-dimensional structures like fibers and ribbons, which subsequently entangle to form larger three-dimensional networks such as gels.
In analogous systems, such as N-octyl-D-gluconamide, extensive hydrogen bonding between the amide groups and the hydroxyl groups leads to the formation of helical fibers. The specific chirality of the D-glucose derivative directs the handedness of these helical structures. It is well-established that the stereochemistry at the C4 position of the saccharide can directly influence the formation of intermolecular and intramolecular associations. This principle of chiral amplification, where molecular chirality is translated into macroscopic helical structures, is a cornerstone of the supramolecular chemistry of sugar-based amphiphiles. Therefore, the D-configuration of the gluconamide headgroup in this compound is expected to induce a specific helical bias in its self-assembled fibrillar structures. The interplay between the steric demands of the sec-butyl group and the directional hydrogen bonding guided by the chiral centers of the D-gluconamide headgroup will ultimately define the unique supramolecular architectures formed by this compound.
While specific data for this compound is not available, the following table illustrates the types of data that would be critical for a detailed analysis of its supramolecular architectures, based on studies of similar compounds.
| Parameter | Expected Influence on Supramolecular Architecture |
| Substituent Structure | The branched sec-butyl group may introduce steric hindrance, affecting the packing efficiency of the alkyl chains and potentially leading to different aggregate morphologies compared to linear alkyl chains. |
| Chirality | The D-configuration of the gluconamide headgroup is expected to direct the formation of right-handed helical structures through a network of specific intermolecular hydrogen bonds. |
| Hydrogen Bonding | Extensive hydrogen bonding involving the amide and multiple hydroxyl groups is the primary driving force for the formation of fibrillar aggregates. |
Further empirical studies, including techniques such as X-ray crystallography, transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy, are necessary to elucidate the precise supramolecular structures formed by this compound and to create detailed data tables of its specific properties.
Biological and Enzymatic Interactions Mechanistic Research
Interaction with Glycosidases and Related Enzymes
Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in complex sugars. The interaction of N-sec-Butyl-D-gluconamide with these enzymes can be multifaceted, ranging from serving as a substrate acceptor in transfer reactions to acting as an inhibitor of enzymatic activity.
While direct studies on this compound as a glucosyl acceptor are limited, the general mechanism of glycosyl transfer reactions catalyzed by glycosidases provides a basis for its potential role. In a transglycosylation reaction, a glycosidase cleaves a glycosidic bond in a donor substrate and transfers the glycosyl moiety to an acceptor molecule containing a hydroxyl group, rather than to water as in hydrolysis. The efficiency of a molecule as an acceptor is influenced by its structural similarity to the natural substrate and its ability to favorably orient itself within the enzyme's active site. The presence of the gluconamide (B1216962) structure suggests that this compound could potentially fit into the active site of certain glycosidases, with the sec-butyl group influencing the binding affinity and specificity.
More extensively studied is the role of related N-alkylated sugar derivatives as competitive inhibitors of glycosidases. Competitive inhibitors are molecules that resemble the substrate and bind to the active site of an enzyme, thereby preventing the natural substrate from binding. The inhibition of β-glucosidases by N¹-alkyl-D-gluconamidines, for instance, has been investigated, revealing that the alkyl chain plays a crucial role in the inhibitory potency. nih.gov These studies indicate that N-alkylated gluconamides can act as mimics of the transition state during glycoside hydrolysis. nih.gov
The inhibitory constant (Ki) is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates stronger inhibition. Studies on related compounds provide insights into the potential inhibitory activity of this compound. For example, the inhibition of β-glucosidase A3 from Aspergillus wentii by N¹-butyl-D-gluconamidine has been documented, showcasing the impact of the N-alkyl substituent on the interaction with the enzyme. nih.gov
Table 1: Comparative Inhibition of β-Glucosidases by N-Alkylated Gluco-derivatives
| Enzyme Source | Inhibitor | Inhibition Constant (Ki) |
|---|---|---|
| Aspergillus wentii (β-glucosidase A3) | N¹-butyl-D-gluconamidine | Data not specified in provided text |
| Plant, Fungal, Mammalian sources | N¹-dodecyl-D-gluconamidine | Data not specified in provided text |
Structure-Activity Relationships in Enzymatic Modulators
The structure-activity relationship (SAR) of N-substituted gluconamides in their interaction with glycosidases is a key area of research for designing potent and specific enzyme inhibitors. The "sec-butyl" group in this compound is a critical determinant of its interaction with the enzyme's active site. The size, shape, and hydrophobicity of this alkyl group influence how the molecule fits into the binding pocket, which is often adapted to recognize the aglycone (non-sugar) part of the natural substrate.
Role of Hydrophilic and Hydrophobic Balance in Biological Interfaces
The interplay between hydrophilic and hydrophobic regions of a molecule is crucial for its interaction with biological interfaces, including enzyme active sites. This compound possesses a hydrophilic D-gluconamide head and a moderately hydrophobic N-sec-butyl tail. This amphipathic character dictates its partitioning and orientation at the enzyme-water interface.
Applications in Advanced Materials Science
Use as Surfactants and Dispersing Agents
Surfactants, or surface-active agents, are amphiphilic compounds that reduce the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. N-alkyl-D-gluconamides, including N-sec-Butyl-D-gluconamide, are effective non-ionic surfactants. Their properties can be tailored by modifying the length and structure of the N-alkyl substituent, which allows for a wide range of hydrophilic-lipophilic balance (HLB) values. This versatility makes them suitable for various industrial applications such as detergents, emulsifiers, and dispersing agents.
Non-Ionic Surfactant Properties of N-Alkyl-D-gluconamides
N-Alkyl-D-gluconamides are classified as non-ionic surfactants because their hydrophilic headgroup, the gluconamide (B1216962) moiety, does not carry an electrical charge in aqueous solution. This characteristic offers several advantages over ionic surfactants, including greater stability in the presence of electrolytes and a wider range of pH conditions, as well as enhanced compatibility with other types of surfactants. The surfactant properties of N-Alkyl-D-gluconamides are influenced by the length of the alkyl chain. For instance, N-acyl-N-alkyl-d-glucamides, which are structurally similar, can be synthesized from inexpensive natural resources and exhibit a broad range of HLB values depending on the alkyl chain length.
Research into various N-alkylaldonamides has provided detailed insights into their surface-active properties. Key parameters such as the critical micelle concentration (CMC), surface excess concentration (Γcmc), and the area occupied per molecule at the interface (Amin) are crucial for understanding their behavior. Studies on N-alkyl-N-methylgluconamides have shown that the introduction of a methyl group to the amide nitrogen can increase the solubility of these surfactants. Furthermore, these gluconamides are generally more surface-active than their lactobionamide counterparts.
Below is a table summarizing the surface properties of a series of N-alkyl-N-methylgluconamides, which can be considered indicative of the behavior of this compound.
| Compound (Cn-MGA) | CMC (mol/L) | γCMC (mN/m) | Γmax × 10^10 (mol/cm²) | Amin (Ų/molecule) |
| C10-MGA | 1.1 x 10⁻³ | 28.5 | 3.5 | 47 |
| C12-MGA | 1.2 x 10⁻⁴ | 30.0 | 3.4 | 49 |
| C14-MGA | 1.8 x 10⁻⁵ | 32.5 | 3.3 | 50 |
Data extrapolated from studies on N-alkyl-N-methylgluconamides.
Applications in Protein Extraction and Stabilization
The non-ionic and amphiphilic nature of N-alkyl-D-gluconamides makes them suitable for applications in biochemistry, particularly in the extraction and stabilization of proteins, including sensitive membrane proteins. The ability of a detergent to maintain the structural integrity and function of a protein is critical. Sugar-based surfactants are often favored for these applications due to their mild nature.
Detergents are essential for solubilizing membrane proteins from the lipid bilayer of cell membranes. The choice of detergent and its concentration are critical for preserving the protein's native conformation and activity. While specific studies on this compound for protein extraction are not widely available, the properties of related sugar-based detergents suggest its potential. For example, n-dodecyl-β-D-maltoside (DDM), another sugar-based non-ionic surfactant, is widely used for the purification and crystallization of membrane proteins. The compatibility of the detergent's hydrophobic portion with the transmembrane domain of the protein is crucial for effective and gentle extraction. The sec-butyl group in this compound provides a moderately hydrophobic tail, which could be effective for interacting with and solubilizing smaller membrane proteins or protein domains without causing significant denaturation.
Development of Novel Biomaterials and Biodegradable Plastics
The demand for sustainable and biodegradable materials has driven research into bio-based polymers. This compound, with its carbohydrate core, presents an interesting prospect as a building block for such materials.
This compound as a Building Block for Polymeric Materials
The concept of "molecular building blocks" is central to the design of new polymers with specific properties. These building blocks are monomer units that can be linked together to form a polymer chain. The structure of the monomer dictates the properties of the resulting material. This compound possesses multiple hydroxyl groups and an amide linkage, which are potential sites for polymerization reactions. These functional groups can be chemically modified to create monomers suitable for various polymerization techniques.
The incorporation of sugar-based units like this compound into a polymer backbone can impart desirable properties such as hydrophilicity, biodegradability, and biocompatibility. These "glycopolymers" are of great interest for biomedical applications. The sec-butyl group can influence the polymer's thermal and mechanical properties, potentially leading to the creation of novel biodegradable plastics with tailored flexibility and strength. The development of plastics from such renewable resources is a key step towards a more sustainable chemical industry.
Glycopolymer Synthesis and Characterization with Gluconamide Moieties
Glycopolymers are synthetic polymers that feature pendant or in-chain carbohydrate moieties. researchgate.net They are designed to mimic naturally occurring polysaccharides and glycoproteins and have applications in areas such as drug delivery, tissue engineering, and biosensing. researchgate.net The gluconamide group of this compound can be incorporated into polymers either by polymerizing a monomer derived from it or by grafting it onto an existing polymer backbone.
The synthesis of glycopolymers can be achieved through various methods, including free-radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), and ring-opening polymerization. researchgate.net For instance, a vinyl or acrylic functionality could be introduced to this compound to create a polymerizable glycomonomer. The resulting polymers would have pendant this compound groups along the polymer chain.
The characterization of these glycopolymers involves determining their molecular weight, polydispersity, thermal properties (e.g., glass transition temperature), and solution behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Size Exclusion Chromatography (SEC), and Differential Scanning Calorimetry (DSC) are commonly employed for this purpose. The presence of the gluconamide moieties is expected to enhance the hydrophilicity and biodegradability of the resulting polymers.
Stabilization of Microemulsions
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. They have numerous applications in pharmaceuticals, food technology, and chemical synthesis. The role of the surfactant is to reduce the interfacial tension between the oil and water phases, allowing them to mix spontaneously.
The effectiveness of N-alkyl-D-gluconamides as stabilizers for microemulsions is linked to their ability to form stable micelles and reduce interfacial tension significantly. The balance between the hydrophilic gluconamide head and the hydrophobic alkyl tail (the HLB value) is critical in determining the type of microemulsion formed (oil-in-water or water-in-oil).
While direct research on this compound for microemulsion stabilization is limited, the principles governing the behavior of other sugar-based surfactants are applicable. Alkyl polyglycosides (APGs), for example, are well-known for their excellent emulsifying properties and their ability to stabilize microemulsions. The branching of the sec-butyl group in this compound may offer unique packing properties at the oil-water interface, potentially influencing the stability and structure of the microemulsion. Further research in this area could reveal novel applications for this compound in formulated products that require stable microemulsions.
Applications in Cryobiological Research Focus on Ice Recrystallization Inhibition Mechanisms
N-sec-Butyl-D-gluconamide as an Ice Recrystallization Inhibitor (IRI)
This compound belongs to the N-alkyl-D-gluconamides, a group of small carbohydrate-based molecules that have demonstrated significant efficacy in inhibiting ice recrystallization. The mechanism by which these small molecule IRIs function is believed to be distinct from that of the larger, naturally occurring antifreeze proteins (AFPs). While AFPs bind directly to the surface of ice crystals to prevent their growth, N-alkyl-D-gluconamides are thought to disrupt the transfer of water molecules between ice crystals, a key process in recrystallization. This inhibition of crystal growth helps to maintain a state of smaller, less damaging ice crystals within a frozen sample, thereby improving the viability of biological materials upon thawing.
These compounds are considered promising for cryopreservation applications due in part to their synthetic accessibility and lower potential for immunogenicity compared to protein-based inhibitors. Research into this class of molecules is active, with a focus on optimizing their structure to maximize IRI activity while ensuring biocompatibility.
Structure-Function Relationships of N-Alkyl-D-gluconamides in IRI Activity
The length and branching of the N-alkyl chain play a critical role in the IRI activity of N-alkyl-D-gluconamides. Generally, an increase in the length of a straight-chain alkyl group corresponds to an increase in IRI activity, up to a certain point. This is attributed to the enhanced hydrophobic interactions that are crucial for the molecule's function. However, excessively long alkyl chains can lead to decreased aqueous solubility, which is a practical limitation for their use in biological systems.
Impact of Alkyl Chain Length on IRI Activity of N-Alkyl-D-gluconamides (Representative Data)
| Compound | Alkyl Chain Length | IRI Activity (Qualitative) |
|---|---|---|
| N-Propyl-D-gluconamide | 3 | Low |
| N-Butyl-D-gluconamide (general) | 4 | Moderate |
| N-Pentyl-D-gluconamide | 5 | Moderate-High |
| N-Hexyl-D-gluconamide | 6 | High |
| N-Octyl-D-gluconamide | 8 | Very High |
This table presents a generalized trend. Actual IRI activity can vary based on experimental conditions.
The efficacy of N-alkyl-D-gluconamides as IRIs is governed by a delicate balance between the hydrophobic alkyl chain and the hydrophilic gluconamide (B1216962) headgroup. The hydrophilic portion ensures sufficient water solubility, allowing the inhibitor to be present at the ice-water interface. The hydrophobic part is thought to be responsible for disrupting the organized structure of water at the ice crystal surface, thereby hindering the recrystallization process.
An optimal balance is crucial; if the molecule is too hydrophilic, it may not interact effectively with the ice interface. Conversely, if it is too hydrophobic, its poor solubility will limit its concentration in the aqueous phase where it needs to act. The structure of this compound, with its moderately sized and branched alkyl group, represents an attempt to achieve this effective balance.
Derivatives and Structure Activity Relationships Sar Beyond Ischemia Reperfusion Injury Iri
The therapeutic potential of N-sec-Butyl-D-gluconamide has spurred investigations into novel derivatives to explore and modulate its biological activities for applications beyond its initial scope. By systematically modifying the core structure, researchers aim to understand the relationship between molecular conformation and biological function, paving the way for the rational design of analogs with enhanced or novel properties.
Theoretical and Computational Investigations
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape and dynamic behavior of N-sec-Butyl-D-gluconamide. These simulations can predict how the molecule behaves over time in different environments, such as in a vacuum or in a solvent.
MD simulations for analogous systems, such as the gluconate anion, have been performed to understand its arrangement and dynamics. For instance, ab initio molecular dynamics (AIMD) simulations of gluconate intercalated in layered double hydroxides have revealed different stable arrangements, including tilted and planar orientations relative to the layers mendeley.com. These studies highlight the flexibility of the gluconate backbone and its ability to form various hydrogen bonding networks.
For this compound, MD simulations would typically involve the following steps:
System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, which can be filled with a solvent (e.g., water) to mimic physiological conditions.
Energy Minimization: The initial structure is optimized to relieve any steric clashes and find a local energy minimum.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to allow the solvent molecules to relax around the solute.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.
Table 1: Computed Properties of N-sec-Butyl-N-methyl-D-gluconamide
| Property | Value | Source |
| Molecular Weight | 265.30 g/mol | PubChem |
| XLogP3-AA | -2.1 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Exact Mass | 265.15253745 Da | PubChem |
| Topological Polar Surface Area | 121 Ų | PubChem |
This data is for N-sec-Butyl-N-methyl-D-gluconamide and is provided as a reference for a structurally similar compound.
Quantum Chemical Calculations (e.g., Ab Initio Molecular Orbital Calculations for related amides)
Quantum chemical calculations, such as ab initio molecular orbital theory and density functional theory (DFT), provide detailed information about the electronic structure, geometry, and energetic properties of molecules. These methods solve the Schrödinger equation for a molecule to yield its wave function and energy nih.gov.
For amides, ab initio calculations are instrumental in understanding the nature of the amide bond, which has partial double bond character due to resonance. This resonance restricts rotation around the C-N bond and influences the planarity of the amide group. Studies on simple amides have shown that the rotational barrier around the C-N bond is significant, leading to distinct cis and trans conformations.
In the case of this compound, quantum chemical calculations could be used to:
Optimize the molecular geometry: To find the most stable three-dimensional arrangement of the atoms.
Calculate vibrational frequencies: To predict the infrared and Raman spectra of the molecule.
Determine electronic properties: Such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's stability.
Generate a molecular electrostatic potential (MEP) map: This map shows the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules.
Studies on related amide systems have employed DFT calculations to investigate n → π* interactions, which are weak intramolecular interactions that can influence conformation and reactivity semanticscholar.org. These calculations often involve analyzing the natural bond orbitals (NBO) to quantify the stabilization energy associated with electron delocalization.
While specific ab initio results for this compound are not published, the principles from studies on other amides and polyhydroxylated compounds can be applied to predict its electronic characteristics.
Prediction of Molecular Conformations and Interactions
Conformational Analysis: The study of how the energy of a molecule varies with the rotation around its single bonds is known as conformational analysis libretexts.org. For the sec-butyl group attached to the amide nitrogen, rotation around the N-C(sec-butyl) bond will lead to different staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric interactions between the substituents on the sec-butyl group and the rest of the molecule. The most stable conformation will likely have the bulkier ethyl and methyl groups of the sec-butyl moiety oriented away from the main gluconamide (B1216962) chain to minimize steric strain.
Intramolecular Hydrogen Bonding: The gluconamide portion of the molecule contains multiple hydroxyl (-OH) groups and an amide group, all of which can act as hydrogen bond donors and acceptors. This allows for the formation of a network of intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing specific conformations of the flexible gluconate chain, potentially leading to a more folded or compact structure in the gas phase or non-polar solvents. In polar solvents like water, these groups will also form intermolecular hydrogen bonds with the solvent molecules.
Table 2: Potential Intramolecular Hydrogen Bonds in this compound
| Donor | Acceptor |
| Amide N-H | Carbonyl O |
| Amide N-H | Hydroxyl O |
| Hydroxyl O-H | Carbonyl O |
| Hydroxyl O-H | Amide O |
| Hydroxyl O-H | Another Hydroxyl O |
Computational studies on similar polyhydroxylated molecules have demonstrated the importance of intramolecular hydrogen bonding in determining the preferred conformation. These interactions can be analyzed using quantum chemical methods to determine their strength and geometry.
Future Research Directions and Potential Academic Impact
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The future synthesis of N-sec-Butyl-D-gluconamide will likely be guided by the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of renewable resources. Current methods for synthesizing related N-alkyl-aldonamides often involve the reaction of an appropriate amine with a lactone derived from a sugar acid. For instance, N-alkyl-N-methylgluconamides have been synthesized from the reaction of N-alkyl-N-methylamine with δ-D-glucolactone researchgate.net.
Future research should focus on developing more sustainable and efficient synthetic routes. This could involve:
Enzymatic Catalysis: Utilizing enzymes such as lipases to catalyze the amidation reaction under milder conditions, potentially reducing energy consumption and by-product formation.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to minimize purification steps and solvent usage.
Renewable Starting Materials: Investigating the direct conversion of glucose or gluconic acid, which are readily available from biomass, into this compound.
A comparative overview of potential synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Key Research Challenges | Relevant Precedents |
| Conventional Lactone Aminolysis | Established methodology | Requires pre-functionalization of the sugar acid | Synthesis of N-alkyl-N-methylgluconamides researchgate.net |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Enzyme stability and cost, reaction optimization | Lipase-catalyzed amidation of sugar derivatives |
| Direct Catalytic Amidation | Potentially fewer steps, higher atom economy | Development of selective catalysts, harsh reaction conditions | Advances in catalytic amidation of carboxylic acids |
| Mechanochemical Synthesis | Solvent-free or reduced solvent use, rapid reactions | Scalability, understanding reaction mechanisms | Emerging green chemistry technique |
Table 1: Comparison of Potential Synthetic Pathways for this compound.
Advanced Characterization of Supramolecular Architectures
A significant area for future investigation lies in the self-assembly and supramolecular chemistry of this compound. Related N-alkyl-gluconamides are known to form supramolecular gels in various solvents. For example, N-octyl-d-gluconamide can form a hydrogel that demonstrates long-term stability with the addition of nonionic surfactants acs.org. The formation of these gels is driven by non-covalent interactions such as hydrogen bonding and van der Waals forces.
Future research should employ advanced characterization techniques to understand the supramolecular structures formed by this compound. This would involve:
Microscopy Techniques: Utilizing Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize the morphology of self-assembled structures, such as nanofibers or ribbons.
Spectroscopic Methods: Employing Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to probe the intermolecular interactions, particularly hydrogen bonding, that drive self-assembly.
Rheological Studies: Characterizing the mechanical properties of any resulting gels, which is crucial for their potential application in areas like drug delivery and tissue engineering.
The ability of N-alkyl-gluconamides to act as low-molecular-weight gelators (LMWGs) opens up possibilities for creating novel soft materials nih.gov. The properties of these materials are highly dependent on the molecular structure of the gelator.
Unraveling Complex Biological Mechanisms
The biological activity of N-substituted gluconamides is another fertile ground for future research. While specific data on this compound is lacking, related compounds have shown interesting biological properties. For instance, certain N-alkyl-N-dithiocarboxy-D-glucamine analogs have been evaluated as antagonists for cadmium toxicity nih.gov. Furthermore, gluconamides are being investigated for their interactions with biological structures, such as proteins in hair care formulations nih.govacs.org.
Future research into the biological mechanisms of this compound could explore:
Enzyme Inhibition: Investigating its potential to inhibit specific enzymes, a common activity for sugar mimics.
Antimicrobial and Anti-biofilm Activity: Screening for activity against various bacteria and fungi, as has been done for other glycolipids nih.gov.
Cellular Interactions: Studying its interaction with cell membranes and its potential for drug delivery applications.
Understanding these fundamental biological interactions will be key to identifying potential therapeutic or biotechnological applications.
Novel Applications in Smart Materials and Biotechnologies
The unique properties of sugar-based molecules make them attractive candidates for the development of smart materials and for various biotechnological applications. Smart materials are designed to respond to external stimuli, and the supramolecular gels formed by gluconamides could be engineered to be responsive to changes in pH, temperature, or the presence of specific analytes nih.gov.
Potential future applications of this compound that warrant investigation include:
Stimuli-Responsive Gels: Developing hydrogels or organogels that can release encapsulated drugs or change their mechanical properties in response to a specific trigger.
Biocompatible Surfactants: Leveraging the amphiphilic nature of the molecule for applications as emulsifiers or dispersing agents in the food, cosmetic, and pharmaceutical industries. N,N-di-n-alkylaldonamides have been studied for their surface-active properties nih.gov.
Scaffolds for Tissue Engineering: Utilizing its potential to form biocompatible and biodegradable hydrogel scaffolds to support cell growth and tissue regeneration researchgate.net.
Glyconanoparticle Functionalization: Incorporating this compound into the structure of glyconanoparticles for targeted drug delivery and biomedical imaging researchgate.netresearchgate.net.
The biotechnological potential of gluconamides is also linked to the broader use of Gluconobacter strains in industrial processes for the production of gluconate and related compounds nih.govresearchgate.net.
A summary of potential applications and the research required to realize them is provided in Table 2.
| Potential Application Area | Key Property to Leverage | Required Future Research | Related Compound Examples |
| Smart Drug Delivery | Supramolecular gel formation, stimuli-responsiveness | Encapsulation and release studies, biocompatibility testing | N-octyl-d-gluconamide hydrogels acs.org |
| Biotechnology | Biocompatibility, biodegradability | Antimicrobial screening, enzyme inhibition assays | N-alkyl-N-dithiocarboxy-D-glucamine analogs nih.gov |
| Advanced Materials | Self-assembly, surface activity | Formulation of emulsions and dispersions, characterization of material properties | N,N-di-n-alkylaldonamides as surfactants nih.gov |
| Tissue Engineering | Hydrogel formation, biocompatibility | Cell culture studies on gel scaffolds, biodegradability assessments | Alkylgalactonamides as cell culture scaffolds researchgate.net |
Table 2: Potential Future Applications of this compound and Associated Research Directions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-sec-Butyl-D-gluconamide, and how can researchers optimize reaction yields?
- Methodological Answer :
- Synthesis : The compound is typically synthesized via condensation of D-gluconic acid with sec-butylamine under controlled pH and temperature (e.g., 50–60°C, pH 7–8). Optimization involves varying stoichiometric ratios (e.g., 1:1.2 molar ratio of gluconic acid to amine) and catalysts (e.g., carbodiimide derivatives) to enhance yields .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -NMR (e.g., δ 3.5–4.0 ppm for glucose protons, δ 1.2 ppm for sec-butyl CH) .
Q. How does This compound interact with biological membranes in vitro?
- Methodological Answer :
- Experimental Design : Use liposome models (e.g., phosphatidylcholine bilayers) to assess membrane permeability via fluorescence assays (e.g., calcein leakage). Compare with structurally similar alkyl glucosides (e.g., Caprylyl Glucoside) to evaluate hydrophobic tail effects on membrane fluidity .
- Data Interpretation : Quantify partition coefficients (log P) and correlate with dynamic light scattering (DLS) data to determine aggregation behavior .
Advanced Research Questions
Q. What mechanisms underlie the contradictory cytotoxicity reports for This compound in cancer vs. normal cell lines?
- Methodological Answer :
- Hypothesis Testing : Perform dose-response assays (e.g., MTT, IC) across multiple cell lines (e.g., HeLa, HEK293) under standardized conditions (e.g., 24–72 hr exposure, serum-free media).
- Contradiction Analysis : Investigate metabolic differences (e.g., glucose uptake via STP transporters) using radiolabeled -glucose tracers and competitive inhibition assays .
- Statistical Validation : Apply two-tailed t-tests with Bonferroni correction for multiple comparisons; report exact p-values (e.g., p=0.023) .
Q. How can computational modeling predict the stereochemical influence of This compound on enzyme binding?
- Methodological Answer :
- In Silico Approaches : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., glucosidases). Compare binding affinities (ΔG values) between D- and L-stereoisomers .
- Experimental Validation : Validate predictions via surface plasmon resonance (SPR) to measure real-time binding kinetics (k/k) .
Q. What are the challenges in scaling up This compound synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Process Optimization : Pilot continuous-flow reactors to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Quality Control : Implement in-line FTIR spectroscopy for real-time monitoring of reaction intermediates .
Key Considerations for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
